8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 115415-41-3
Cat. No.: VC21329618
Molecular Formula: C8H8BrClN4O2
Molecular Weight: 307.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115415-41-3 |
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Molecular Formula | C8H8BrClN4O2 |
Molecular Weight | 307.53 g/mol |
IUPAC Name | 8-bromo-7-(2-chloroethyl)-3-methylpurine-2,6-dione |
Standard InChI | InChI=1S/C8H8BrClN4O2/c1-13-5-4(6(15)12-8(13)16)14(3-2-10)7(9)11-5/h2-3H2,1H3,(H,12,15,16) |
Standard InChI Key | ZNVNYZWBMCOPOE-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCl |
Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCl |
Introduction
Parameter | Information |
---|---|
IUPAC Name | 8-Bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
Molecular Formula | C₈H₈BrClN₄O₂ |
Molecular Weight | 307.53 g/mol (calculated) |
Structural Classification | Purine derivative; Xanthine analog |
Functional Groups | Purine core, carbonyl groups (positions 2,6), halogens (Br, Cl), alkyl substitution |
Physicochemical Properties
Physical Characteristics and Stability
The physical properties of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione are influenced by its heterocyclic structure and the presence of halogens. Based on structural analysis, this compound is expected to exist as a crystalline solid at room temperature, with limited water solubility due to its heterocyclic nature and halogen substituents. The molecule's stability is influenced by the presence of the bromine at position 8 and the chloroethyl group at position 7, both of which can potentially undergo nucleophilic substitution under appropriate conditions.
Compared to similar purine derivatives, this compound is likely to demonstrate enhanced lipophilicity due to the presence of both bromine and the chloroethyl group. This characteristic may influence its membrane permeability and distribution in biological systems. The compound is expected to be sensitive to prolonged exposure to UV light and high humidity, based on the known properties of brominated purines.
Spectroscopic Properties
Spectroscopic analysis provides essential tools for the characterization and identification of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The expected spectroscopic properties can be predicted based on its structural features:
Spectroscopic Method | Expected Characteristics |
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¹H NMR | Signals for methyl group (δ ~3.5 ppm), chloroethyl CH₂ groups (δ ~3.8-4.5 ppm) |
¹³C NMR | Carbonyl carbon signals (δ ~150-160 ppm), purine ring carbons (δ ~120-150 ppm) |
Mass Spectrometry | Molecular ion peak around m/z 308 with characteristic isotope pattern for Br and Cl |
IR Spectroscopy | Carbonyl stretching bands (~1650-1700 cm⁻¹), C-N stretching bands (~1400-1500 cm⁻¹) |
UV Spectroscopy | Absorption maxima typical of purine derivatives (~260-280 nm) |
These spectroscopic properties are crucial for confirming the structure and purity of the synthesized compound, particularly in research settings where structural verification is essential.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves a multi-step process starting from appropriate purine precursors. The general synthetic strategy involves:
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Preparation of a suitable xanthine derivative as the starting material
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Introduction of the methyl group at the N-3 position
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Bromination at the C-8 position
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Installation of the 2-chloroethyl group at the N-7 position
Each step requires careful control of reaction conditions to ensure regioselectivity and to prevent unwanted side reactions. The synthesis may involve protection-deprotection strategies to selectively functionalize specific positions on the purine ring.
Detailed Reaction Conditions
The key steps in the synthesis can be accomplished under the following conditions:
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N-3 Methylation: Treatment of the xanthine precursor with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base such as potassium carbonate in DMF at 25-60°C.
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C-8 Bromination: Reaction with a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid or chloroform at controlled temperatures (0-25°C) to ensure selective bromination at the desired position.
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N-7 Alkylation: Introduction of the 2-chloroethyl group using 1-bromo-2-chloroethane or similar alkylating agents in the presence of a base (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents such as DMF or DMSO at 60-80°C.
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Purification: The final compound is typically purified using column chromatography followed by recrystallization to obtain the product with >95% purity.
Alternative Synthetic Routes
Several alternative approaches may be viable for synthesizing this compound:
Chemical Reactivity and Modifications
Reactivity Patterns
The reactivity of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is predominantly influenced by the presence of the bromine atom at position 8 and the chloroethyl group at position 7, both of which can participate in nucleophilic substitution reactions. The purine core itself can undergo various transformations depending on the reaction conditions and reagents employed.
Key reactivity patterns include:
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Nucleophilic substitution at C-8: The bromine atom at position 8 serves as an excellent leaving group, facilitating substitution by various nucleophiles including amines, thiols, and alcohols.
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Substitution or elimination of the chloroethyl group: Under appropriate conditions, the chlorine atom in the 2-chloroethyl side chain can undergo substitution by nucleophiles or participate in elimination reactions to form an ethenyl derivative.
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Oxidation and reduction reactions: The purine ring can undergo oxidation or reduction depending on the oxidizing or reducing agents employed, potentially leading to modifications of the ring system.
Cross-Coupling Reactions
The presence of the bromine atom at C-8 makes this compound an excellent candidate for various cross-coupling reactions:
Reaction Type | Catalysts/Conditions | Potential Products |
---|---|---|
Suzuki Coupling | Pd catalysts (e.g., Pd(PPh₃)₄), arylboronic acids | 8-Aryl derivatives |
Sonogashira Coupling | Pd catalysts, CuI, terminal alkynes | 8-Alkynyl derivatives |
Buchwald-Hartwig Amination | Pd catalysts, phosphine ligands, amines | 8-Amino derivatives |
Heck Reaction | Pd catalysts, olefins | 8-Alkenyl derivatives |
These cross-coupling reactions provide versatile methods for further functionalization of the molecule, enabling the synthesis of a library of derivatives with potentially diverse biological activities.
Biological Activities and Pharmacological Properties
Structure-Activity Relationships
The biological activity of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is likely influenced by its specific structural features:
Structural Feature | Potential Contribution to Biological Activity |
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Bromine at C-8 | Enhanced lipophilicity, potential for covalent binding to target proteins |
2-Chloroethyl at N-7 | Increased lipophilicity, potential alkylating activity, altered binding specificity |
Methyl at N-3 | Modulation of electron density, prevention of metabolism at N-3 position |
Carbonyl groups at C-2 and C-6 | Hydrogen bond acceptance, critical for target recognition |
The chloroethyl group at position 7 is particularly noteworthy, as it may confer alkylating properties to the molecule, potentially enabling covalent interactions with nucleophilic sites in biological targets such as DNA or proteins.
Research Applications and Future Perspectives
Medicinal Chemistry Applications
In medicinal chemistry, 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione serves as a valuable scaffold for the development of pharmacologically active compounds. Its unique substitution pattern provides opportunities for structure-activity relationship studies aimed at optimizing activity, selectivity, and pharmacokinetic properties.
Potential medicinal chemistry applications include:
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Development of enzyme inhibitors: The compound may serve as a lead structure for the development of inhibitors targeting various enzymes involved in disease pathways.
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Design of receptor modulators: Structural modifications of the compound may yield derivatives capable of selectively modulating the activity of specific receptors.
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Creation of chemical probes: The compound or its derivatives may function as chemical probes for studying biological processes and target validation.
Comparative Analysis with Similar Compounds
Comparing 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with related compounds provides insights into structure-activity relationships and potential applications:
Compound | Structural Differences | Comparative Biological Activity |
---|---|---|
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | Lacks 7-(2-chloroethyl) group | Potentially lower lipophilicity, different pharmacokinetic profile |
8-Bromoxanthine | Lacks N-3 methyl and N-7 chloroethyl groups | Different solubility, altered binding specificity |
Caffeine (1,3,7-trimethylxanthine) | Methyl groups instead of bromine and chloroethyl | Different pharmacological profile, CNS activity |
The presence of the 2-chloroethyl group at position 7 in 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione likely confers distinct biological properties compared to these related compounds, potentially including enhanced membrane permeability, altered metabolism, and unique target interactions.
Analytical Methods and Characterization
Reference Standards and Quality Control
For research purposes, establishing reliable reference standards and quality control measures is essential:
Quality Parameter | Recommended Specification | Method of Determination |
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Purity | >98% | HPLC with appropriate detection |
Identity | Structural confirmation | ¹H and ¹³C NMR, HRMS |
Impurity Profile | All impurities <0.5% | HPLC, LC-MS |
Residual Solvents | Within acceptable limits | GC or GC-MS |
Water Content | <0.5% | Karl Fischer titration |
Stability Parameter | Expected Behavior | Mitigation Strategy |
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Photostability | May degrade under UV exposure | Store in amber containers |
Thermal Stability | Stable at room temperature, may degrade at elevated temperatures | Store below 8°C |
Hydrolytic Stability | Potential sensitivity to extreme pH conditions | Avoid strongly acidic or basic environments |
Oxidative Stability | May be susceptible to oxidation | Store under inert gas if possible |
Future Research Directions
Technological Challenges and Opportunities
The development and application of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione present both challenges and opportunities:
Challenge | Potential Solution | Opportunity |
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Limited solubility | Development of prodrugs or formulation strategies | Enhanced targeting and delivery |
Potential reactivity | Structural modifications to increase stability | Creation of covalent inhibitors |
Selectivity issues | Rational design based on target structures | Development of highly specific compounds |
Metabolism concerns | Strategic incorporation of metabolically stable groups | Improved pharmacokinetic properties |
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